molecular formula C11H12Cl2F3N3 B6284468 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride CAS No. 1177355-59-7

1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B6284468
CAS No.: 1177355-59-7
M. Wt: 314.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride (CAS RN: 1177355-59-7) is a high-purity chemical compound supplied for research and development purposes. This product is strictly for laboratory research and is not intended for human or veterinary diagnostic or therapeutic use. Chemical Context and Research Potential This compound belongs to the pyrazole class of heterocyclic amines, a scaffold recognized for its wide spectrum of biological activities in medicinal chemistry research . The structure incorporates a trifluoromethyl (CF 3 ) group, a moiety commonly used in pharmaceutical and agrochemical development to influence a compound's lipophilicity, metabolic stability, and binding affinity . The presence of this group can significantly alter the physicochemical properties of the molecule, making it a valuable scaffold for investigating structure-activity relationships (SAR). Pyrazole derivatives, in general, have been reported to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, although the specific profile of this derivative requires further investigation . Potential Research Applications While the specific mechanism of action for this compound is an area of ongoing research, its structural features suggest potential utility in several fields. Researchers may explore its application as a building block in organic synthesis or as a lead compound in drug discovery projects. The presence of the trifluoromethyl group is a key feature in many FDA-approved drugs, often contributing to enhanced pharmacological activity . Related pyrazole-4-amine derivatives have been identified as key intermediates or potential antagonists for biological targets, such as GPR139, a G-protein coupled receptor expressed in the central nervous system that is being investigated for its role in disorders like depression and schizophrenia . Researchers are encouraged to evaluate this compound for its potential in their specific biological or chemical assays.

Properties

CAS No.

1177355-59-7

Molecular Formula

C11H12Cl2F3N3

Molecular Weight

314.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Alkylating Agent : 3-(Trifluoromethyl)benzyl bromide is preferred due to its reactivity and commercial availability.

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Temperature : Reactions are conducted at 80–100°C for 8–12 hours to ensure complete conversion.

A representative procedure involves stirring 4-nitropyrazole (1.0 mmol) with 3-(trifluoromethyl)benzyl bromide (1.2 mmol) in DMF at 90°C for 10 hours, yielding 1-{[3-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole in 85% purity.

Optimization of Alkylation

  • Solvent Effects : DMF enhances reaction rates due to its high polarity, but acetonitrile may reduce side reactions in temperature-sensitive cases.

  • Catalyst Screening : While alkylation typically proceeds without catalysts, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields in biphasic systems.

Reduction of Nitro to Amine

The nitro group at the C-4 position is reduced to an amine under acidic or catalytic hydrogenation conditions.

Catalytic Hydrogenation

  • Catalyst : Palladium on carbon (Pd/C, 5–10 wt%) or platinum on carbon (Pt/C) under hydrogen gas (H₂) at 30–60 psi.

  • Solvent System : Ethanol or methanol with aqueous hydrochloric acid (12–37% v/v) to stabilize the amine as its hydrochloride.

  • Reaction Time : 2–5 hours at 30–40°C, monitored by HPLC for complete conversion.

In a patented protocol, hydrogenation of 1-{[3-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole using 5% Pd/C in 37% HCl at 30°C achieved 96.8% yield of the amine hydrochloride.

Acidic Reduction Methods

  • Iron/HCl : Ferrous chloride (FeCl₂) in concentrated HCl at reflux (100°C) reduces nitro groups but risks over-reduction or decomposition.

  • Tin(II) Chloride : SnCl₂ in ethanol under mild conditions (50°C) offers moderate yields (70–75%) but requires careful pH control.

Formation of Dihydrochloride Salt

The final dihydrochloride salt is obtained by treating the free amine with excess hydrochloric acid.

  • Procedure : The amine is dissolved in ethanol or water, and concentrated HCl (2.2 equivalents) is added dropwise at 0–5°C. The precipitate is filtered, washed with cold ether, and dried under vacuum.

  • Crystallization : Recrystallization from ethanol/water (1:1) enhances purity (>99% by HPLC).

Comparative Analysis of Methods

The table below summarizes key parameters for the reduction step across different methodologies:

MethodCatalystHCl ConcentrationTemperature (°C)Yield (%)Purity (%)Reference
Catalytic Hydrogenation5% Pd/C37%3096.899.5
Catalytic Hydrogenation5% Pt/C12%4089.298.7
Fe/HCl ReductionFeCl₂37%10072.495.1

Catalytic hydrogenation with Pd/C in concentrated HCl emerges as the most efficient method, balancing high yield and scalability.

Challenges and Solutions

  • Byproduct Formation : Competing N-alkylation at the pyrazole’s C-3 position is mitigated by using excess alkylating agent and controlled stoichiometry.

  • Catalyst Deactivation : Sulfur impurities in the substrate poison Pd/C; pre-treatment with activated carbon or switching to Pt/C improves longevity .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride has been investigated for its ability to inhibit cancer cell proliferation. Research suggests that the trifluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and efficacy against various cancer cell lines .

Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases . This aspect is particularly relevant in developing new therapies for conditions such as rheumatoid arthritis and other autoimmune disorders.

Mechanism of Action
The exact mechanism of action is still under investigation, but it is believed that the pyrazole ring system interacts with specific biological targets, potentially modulating signaling pathways involved in cell growth and inflammation .

Agricultural Science

Pesticide Development
Due to the increasing need for effective pest control methods, this compound has been explored as a potential pesticide agent. Its chemical structure suggests it may possess insecticidal properties, particularly against pests resistant to conventional pesticides. Preliminary studies indicate that modifications to the pyrazole structure can enhance its effectiveness against specific insect populations .

Herbicide Applications
In addition to its insecticidal properties, research is being conducted on its potential use as an herbicide. The compound's ability to disrupt plant growth pathways could lead to the development of new herbicides that are more selective and less harmful to non-target species .

Material Science

Polymer Chemistry
The unique chemical properties of this compound make it a candidate for use in polymer synthesis. Its incorporation into polymers could enhance thermal stability and mechanical properties, leading to the development of advanced materials suitable for various industrial applications .

Nanotechnology
There is ongoing research into using this compound in nanotechnology applications, particularly in creating nanocarriers for drug delivery systems. The ability to functionalize nanoparticles with this compound may improve targeting and release profiles for therapeutic agents .

Mechanism of Action

The mechanism of action of 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with related compounds:

Compound Name Molecular Formula Substituents/Modifications Key Features/Applications Reference
Target Compound: 1-{[3-(CF₃)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride C₁₁H₁₂Cl₂F₃N₃ - Benzyl group with 3-CF₃
- Dihydrochloride
Enhanced solubility, drug intermediate potential
1-[4-(CF₃)pyridin-2-yl]methanamine dihydrochloride C₇H₈Cl₂F₃N₂ - Pyridine ring with 4-CF₃
- Dihydrochloride
Potential kinase inhibition
1-(4H-1,2,4-triazol-3-yl)-1-[3-CF₃-phenyl]methanamine dihydrochloride C₁₀H₁₀Cl₂F₃N₅ - Triazole ring
- Dihydrochloride
Chelation or metal-binding applications
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride C₅H₇ClF₂N₃ - Difluoromethyl
- Hydrochloride
Reduced lipophilicity vs. CF₃
1-Methyl-3-CF₃-1H-pyrazol-4-amine hydrochloride C₅H₇ClF₃N₃ - Methyl group
- Hydrochloride
Simpler structure, lower molecular weight
Fipronil (pesticide) C₁₂H₄Cl₂F₆N₄OS - Sulfinyl, carbonitrile, dichloro-CF₃-phenyl Broad-spectrum insecticide

Key Observations :

  • Salt Form : The dihydrochloride salts (target compound, ) exhibit superior solubility compared to hydrochloride salts (), which is critical for bioavailability in drug formulations.
  • Aromatic Substitutions : The benzyl group in the target compound enables π-π stacking interactions, whereas pyridine () and triazole () analogues may engage in hydrogen bonding or metal coordination.
  • Trifluoromethyl vs.
  • Pesticide Derivatives : Compounds like fipronil () feature additional electronegative groups (e.g., sulfinyl, carbonitrile) that confer insecticidal activity, absent in the target compound.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-Methyl-3-CF₃-pyrazole HCl Fipronil
Molecular Weight (g/mol) 308.14 201.58 437.15
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.5 ~4.0 (highly lipophilic)
Solubility High (dihydrochloride) Moderate (hydrochloride) Low (neutral form)
Bioactivity Potential CNS or enzyme target Unspecified GABA receptor antagonist

Key Observations :

  • The dihydrochloride salt of the target compound improves solubility over simpler hydrochloride derivatives, favoring oral administration.
  • Fipronil’s high LogP aligns with its non-polar insecticidal action, whereas the target compound’s moderate lipophilicity suggests suitability for systemic drug delivery.

Biological Activity

1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological properties, including data from various studies, case analyses, and relevant findings.

  • Chemical Formula : C13H11F3N2·2HCl
  • Molecular Weight : 303.15 g/mol
  • CAS Number : 1002033-51-3

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated potent antibacterial activity with MIC values ranging from 0.78 to 3.125 μg/ml against Staphylococcus aureus and Enterococcus faecalis .
  • Bactericidal Effects : Time-kill assays confirmed its bactericidal action, showing effectiveness against both growing and stationary phase cells .
  • Biofilm Disruption : The compound exhibited moderate inhibition of biofilm formation and destruction, indicating its potential use in treating biofilm-associated infections .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/ml)Bactericidal EffectBiofilm Inhibition
Staphylococcus aureus0.78YesModerate
Enterococcus faecalis3.125YesModerate

Cytotoxic Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines.

Key Findings:

  • Cell Lines Tested : Studies have focused on HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
  • IC50 Values : The compound showed varying IC50 values across different cell lines, indicating selective toxicity towards cancer cells while sparing normal cells .

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
HCT-11625Induces apoptosis
MCF-730Cell cycle arrest in G0/G1 phase
HeLa40Inhibition of macromolecular synthesis

Case Studies

A series of case studies have been conducted to evaluate the safety and efficacy of this compound in vivo.

Study Overview:

  • Animal Model : Mice were administered the compound at doses up to 50 mg/kg.
  • Toxicity Assessment : No significant organ toxicity was observed, as evaluated through blood plasma markers and TUNEL assays .
  • Resistance Studies : Multistep resistance assays indicated a low tendency for bacterial strains to develop resistance against the compound .

Q & A

Q. What are the common synthetic routes for preparing 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride?

The synthesis typically involves multi-step reactions, starting with the functionalization of a pyrazole precursor. A common approach includes:

  • Step 1: Alkylation of 1H-pyrazol-4-amine with 3-(trifluoromethyl)benzyl chloride under basic conditions (e.g., NaH or K₂CO₃ in aprotic solvents like DMF).
  • Step 2: Salt formation via treatment with HCl to yield the dihydrochloride form, enhancing solubility and crystallinity. Optimization of reaction parameters (temperature, solvent polarity, and stoichiometry) is critical for yield improvement .

Q. How is the compound characterized structurally and chemically?

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR are used to confirm the pyrazole ring substitution pattern and trifluoromethylphenyl integration.
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
  • Elemental Analysis: Ensures stoichiometric consistency of the dihydrochloride salt.
  • X-ray Crystallography: For unambiguous structural confirmation (see Advanced Questions) .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Enzyme Inhibition Assays: Test against kinases or proteases due to the pyrazole core’s affinity for ATP-binding pockets.
  • Antimicrobial Screening: Assess activity against fungal/bacterial strains (e.g., Candida albicans) via microdilution methods.
  • Cytotoxicity Profiling: Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to evaluate IC₅₀ values. Include controls for solubility (e.g., DMSO vehicle) and validate results with dose-response curves .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Data Collection: Use single-crystal diffraction (Mo-Kα radiation) and refine structures with SHELXL or WinGX/ORTEP.
  • Key Parameters: Analyze bond angles (e.g., N–N–C in the pyrazole ring) and torsional angles between the trifluoromethylphenyl and pyrazole moieties.
  • Disorder Modeling: Address potential trifluoromethyl group disorder using PART instructions in SHELX .

Q. What strategies address contradictions in biological activity data across studies?

  • Batch Purity Analysis: Use HPLC-MS to rule out impurities (e.g., unreacted precursors).
  • Solvent Effects: Compare activity in aqueous vs. DMSO/PEG formulations to assess aggregation artifacts.
  • Target Validation: Employ CRISPR knockouts or siRNA silencing to confirm target specificity .

Q. How do substituents influence structure-activity relationships (SAR)?

  • Trifluoromethyl Group: Enhances metabolic stability and membrane permeability via lipophilicity.
  • Benzyl vs. Phenoxy Linkers: Benzyl groups (as in the target compound) improve steric bulk for receptor binding compared to ether linkages.
  • Amine Protonation: The dihydrochloride salt increases water solubility, critical for in vivo bioavailability .

Q. What methodologies optimize solubility for in vivo studies?

  • Salt Screening: Test alternative counterions (e.g., citrate, sulfate) if hydrochloride salts exhibit pH-dependent precipitation.
  • Co-solvent Systems: Use cyclodextrin complexes or PEGylated formulations for intravenous administration.
  • LogP Measurement: Adjust via functional group modifications (e.g., adding polar substituents) while maintaining activity .

Q. How is in vivo pharmacokinetic (PK) profiling conducted?

  • Animal Models: Administer intravenously/orally to rodents and collect plasma samples at timed intervals.
  • LC-MS/MS Quantification: Measure compound levels and calculate AUC, Cₘₐₓ, and t₁/₂.
  • Metabolite Identification: Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Methodological Notes

  • Contradictory Data Resolution: Cross-validate synthesis protocols (e.g., NMR tracking of intermediates) and biological assays with orthogonal methods (e.g., SPR for binding affinity) .
  • Crystallization Tips: Co-crystallize with target proteins (e.g., kinases) to obtain ligand-bound structures for mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.